Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
Overview
Description
Scientific Research Applications
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell membranes .
Mode of Action
It is suggested that similar compounds cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with energy production and other processes dependent on membrane potential .
Result of Action
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate and similar compounds have shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . The high antimicrobial activity of these compounds, along with their selectivity over mammalian cells, suggests their potential for development as novel antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Starting Materials: Piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to enhance efficiency and reduce production costs. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Employed in the synthesis of pharmaceutical intermediates.
Uniqueness
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOBJSFRQIKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697014 | |
Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878156-65-1 | |
Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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